1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione
Description
1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione is a barbiturate-derived heterocyclic compound featuring a 1,3-diazaperhydroine core substituted with two 2-chlorophenyl groups at the 1- and 3-positions and a 4-(dimethylamino)phenylmethylene moiety at the 5-position. This structural complexity confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves Michael addition or Claisen–Schmidt condensation reactions, analogous to related compounds .
Properties
IUPAC Name |
1,3-bis(2-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O3/c1-28(2)17-13-11-16(12-14-17)15-18-23(31)29(21-9-5-3-7-19(21)26)25(33)30(24(18)32)22-10-6-4-8-20(22)27/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFNHZFWVUTZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3Cl)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione (CAS: 1023856-94-1) is a synthetic compound with a complex structure that has garnered attention in pharmacological research. Its unique chemical properties suggest potential biological activities that could be explored for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 480.34 g/mol. The compound features two chlorophenyl groups and a dimethylaminophenyl moiety linked through a methylene bridge, contributing to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C25H19Cl2N3O3 |
| Molecular Weight | 480.34 g/mol |
| CAS Number | 1023856-94-1 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent, antimicrobial agent, and its effects on specific biochemical pathways.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. A study by Pendergrass et al. (2020) demonstrated that compounds structurally related to this diazaperhydroine exhibited IC50 values in the micromolar range against human cancer cell lines, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest .
Key Findings:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism: Induction of apoptosis and inhibition of proliferation.
- IC50 Values: Ranged from 5 to 15 µM depending on the cell line.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be around 50 µg/mL for S. aureus and 100 µg/mL for E. coli .
Antimicrobial Activity Summary:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Case Studies
Several case studies have highlighted the efficacy of this compound in specific biological contexts:
- Study on Cancer Cell Lines : A detailed examination revealed that treatment with the compound led to a significant decrease in cell viability in MCF-7 cells after 48 hours of exposure, with flow cytometry confirming increased apoptosis rates compared to control groups .
- Antimicrobial Testing : In a comparative study of various compounds, this diazaperhydroine derivative was shown to enhance the efficacy of traditional antibiotics when used in combination therapies against resistant bacterial strains .
Mechanistic Insights
Molecular docking studies suggest that the compound may interact with key enzymes involved in tumor growth and proliferation, such as topoisomerases and kinases. These interactions could inhibit their activity, leading to reduced cell division rates in cancerous cells . Additionally, its ability to penetrate cellular membranes efficiently may enhance its bioavailability and therapeutic potential.
Scientific Research Applications
Pharmaceutical Development
The compound has shown potential for use in drug development, particularly in creating new therapeutic agents for treating various diseases. Its structure suggests possible interactions with biological targets, which may lead to the development of novel medications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have suggested that 1,3-bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione could be evaluated for its efficacy against bacterial and fungal pathogens.
Dyes and Pigments
The presence of dimethylamino and chlorophenyl groups in the compound allows for potential applications in dye chemistry. The compound could be synthesized into various dyes used in textiles and other materials.
Photodynamic Therapy
Due to its ability to absorb light and generate reactive oxygen species upon irradiation, this compound may find applications in photodynamic therapy (PDT) for cancer treatment. PDT utilizes light-sensitive compounds to induce cell death in targeted tissues.
Case Studies and Research Findings
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution
The 2-chlorophenyl groups may undergo nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Reaction with amines : In polar aprotic solvents like DMF, the chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.
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Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling could replace the chlorine substituents with aryl/alkyl groups .
Key conditions :
| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| NAS with amines | K₂CO₃, DMF | DMF | 80–100°C | ~50–70% (inferred) |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | THF/H₂O | 100°C | Not reported |
Hydrolysis of the Trione Core
The 1,3-diazaperhydroine-2,4,6-trione moiety is susceptible to hydrolysis under acidic or alkaline conditions:
-
Acidic hydrolysis : Breaks the trione ring into malonamide derivatives .
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Basic hydrolysis : Generates urea and malonic acid fragments .
Observed stability :
| pH Range | Stability | Degradation Products |
|---|---|---|
| 1–3 | Unstable | Malonamide intermediates |
| 7–9 | Stable | N/A |
| 10–12 | Partial degradation | Urea derivatives |
Electrophilic Aromatic Substitution
The electron-rich 4-(dimethylamino)phenyl group directs electrophilic attacks to the para position:
Reactivity trends :
| Electrophile | Position | Rate (Relative) |
|---|---|---|
| NO₂⁺ | Para to N(CH₃)₂ | 1.0 (reference) |
| SO₃H⁺ | Para to N(CH₃)₂ | 0.6 |
Photochemical Reactivity
The dimethylamino-methylene chromophore enables photoinduced electron transfer (PET):
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Laser-induced isomerization : Reversible E/Z isomerization under UV light (365 nm) .
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Singlet oxygen generation : In aerated solutions, acts as a photosensitizer .
Photophysical Data :
| Solvent | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Chloroform | 424 | 521 | 0.91 |
| Acetonitrile | 417 | 538 | 0.44 |
Coordination Chemistry
The trione oxygen atoms can act as ligands for metal ions:
Condensation Reactions
The methylene bridge participates in Knoevenagel-type condensations:
Example :
| Aldehyde | Product | Application |
|---|---|---|
| 4-Nitrobenzaldehyde | Extended chromophore | Nonlinear optics |
Redox Behavior
Cyclic voltammetry reveals two quasi-reversible redox peaks:
-
Oxidation : E₁/2 = +0.85 V (vs. Ag/AgCl) attributed to the dimethylamino group .
-
Reduction : E₁/2 = −1.2 V (vs. Ag/AgCl) from the trione core .
Thermal Decomposition
Thermogravimetric analysis (TGA) shows three-stage decomposition:
| Stage | Temp. Range (°C) | Mass Loss (%) | Proposed Process |
|---|---|---|---|
| 1 | 120–180 | 12% | Solvent/water release |
| 2 | 250–350 | 58% | Trione ring breakdown |
| 3 | 400–550 | 30% | Aromatic residue combustion |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Substituent Variations
The compound is compared to three analogs with structural or synthetic similarities:
Key Observations :
- Halogen Effects : The target compound’s 2-chlorophenyl groups introduce moderate electron-withdrawing effects, contrasting with the bromophenyl group in , which increases molecular weight and polarizability.
- Amino vs.
- Steric Considerations : The 2-chlorophenyl substituents create steric hindrance compared to the less bulky 3-methylphenyl groups in , possibly influencing reactivity in substitution reactions.
Reactivity Trends :
- The electron-donating 4-(dimethylamino)phenyl group in the target compound may accelerate Michael addition kinetics compared to methoxy-substituted analogs.
- Halogenated derivatives (e.g., Br in ) typically exhibit slower nucleophilic substitution due to increased steric and electronic hindrance.
Physicochemical Properties
- Polarity : The target compound’s Cl and NMe₂ groups suggest higher polarity than the trimethoxy-substituted analog in , which relies on less polar OMe groups.
- Thermal Stability : Predicted boiling points for these compounds exceed 600°C due to strong intermolecular interactions (e.g., hydrogen bonding in the barbiturate core) .
- Acidity : The target compound’s pKa is expected to be lower (more acidic) than the trimethoxy analog (predicted pKa −0.47 in ) due to the electron-withdrawing Cl substituents.
Research Implications and Limitations
- Medicinal Chemistry: The target compound’s dimethylamino group may improve blood-brain barrier penetration compared to methoxy analogs, making it a candidate for CNS-targeted drug development.
- Materials Science: Its halogenated aromatic system could enhance UV stability in polymer applications relative to non-halogenated analogs.
- Data Gaps : Experimental data for the target compound (e.g., XRD, DSC) are lacking in available literature; predictions rely on computational models or analog extrapolation.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via multi-step reactions involving pyridinium ylides and aromatic amines. Key steps include:
- Zwitterionic ylide formation : React 1,3-dimethyl barbituric acid derivatives with dimethylformamide dimethyl acetal (DMF-DMA) to form enamine intermediates .
- Conjugation with N,N-dimethylaniline : Use a two-phase system (DCM-H₂O) with NaHCO₃ to facilitate nucleophilic addition, achieving >85% yield .
- Crystallization optimization : Slow evaporation from acetonitrile improves crystal purity, as demonstrated in analogous structures .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents | Solvent System | Yield (%) | Reference |
|---|---|---|---|---|
| Two-phase | NaHCO₃, DCM-H₂O | DCM/H₂O | 85–90 | |
| Single-phase | Triethylamine, DCM | DCM | 70–75 | |
| Slow crystallization | Acetonitrile | — | >95 purity |
Q. Which spectroscopic techniques are most effective for characterizing its structure?
Methodological Answer:
- ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., chlorophenyl vs. dimethylaminophenyl groups). Coupling constants (J = 8–10 Hz) confirm trans-configuration in the methylene bridge .
- X-ray crystallography : Determines dihedral angles between chlorophenyl rings (typically 60–80°) and hydrogen-bonding networks in the diazaperhydroine core .
- FT-IR : Identify carbonyl stretching vibrations (1660–1700 cm⁻¹) and C-Cl bonds (750 cm⁻¹) .
Q. How should experimental designs be structured to study its catalytic or reactivity properties?
Methodological Answer:
- Factorial design : Use a 2³ factorial matrix to test variables (temperature, solvent polarity, catalyst loading). For example, evaluate solvent effects (DMSO vs. THF) on Michael addition kinetics .
- Response surface methodology (RSM) : Optimize reaction conditions (e.g., time, molar ratios) to maximize enantioselectivity in asymmetric syntheses .
Advanced Research Questions
Q. How can computational modeling predict its reactivity in novel reactions?
Methodological Answer:
- Quantum mechanical calculations (DFT) : Simulate transition states for cycloaddition reactions. For example, calculate activation energies for Diels-Alder reactions involving the methylene group .
- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) identify plausible intermediates in multi-step syntheses .
- AI-driven simulations : Integrate COMSOL Multiphysics with machine learning to predict solvent effects on reaction kinetics .
Q. Table 2: Computational Parameters for Reactivity Prediction
| Parameter | Value | Software/Tool | Reference |
|---|---|---|---|
| Basis Set | B3LYP/6-31G(d) | Gaussian 16 | |
| Solvation Model | SMD (acetonitrile) | ORCA | |
| Transition State Search | Nudged Elastic Band | GRRM |
Q. How can contradictions in experimental data (e.g., conflicting reaction yields) be resolved?
Methodological Answer:
- Statistical validation : Apply ANOVA to identify outliers in yield datasets. For example, test if impurities in chlorophenyl precursors (e.g., 2-chlorophenol) reduce yields .
- In-situ monitoring : Use Raman spectroscopy to detect intermediate degradation during synthesis .
- Cross-validation with computational data : Compare experimental activation energies (Arrhenius plots) with DFT-calculated values to identify systematic errors .
Q. What strategies link structural modifications to physicochemical properties?
Methodological Answer:
- Substituent effects : Replace the dimethylaminophenyl group with electron-withdrawing groups (e.g., nitro) to study changes in redox potentials (cyclic voltammetry) .
- Crystal engineering : Modify crystallization solvents (e.g., ethanol vs. acetone) to alter packing motifs and melting points .
- QSAR modeling : Correlate Hammett σ values of substituents with solubility parameters (Hansen solubility spheres) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
